N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-24-19(21-22-23-24)31-11-12-7-15(26)17(30-4)9-25(12)10-18(27)20-14-6-5-13(28-2)8-16(14)29-3/h5-9H,10-11H2,1-4H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAKNGZQJVUYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of 396.48 g/mol. It features a tetrazole ring, which is often associated with various biological activities, particularly in the realm of drug development.
Research indicates that compounds containing tetrazole and pyridine moieties exhibit diverse biological activities. The presence of the tetrazole ring allows for interactions with various biological targets, potentially influencing enzyme activity and receptor binding.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, tetrazole derivatives have shown promise as inhibitors of pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that similar compounds have exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and pyridine rings can enhance anticancer properties.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme Inhibition | 10 | |
| Antitumor Activity | 5.6 | |
| Cytotoxicity (HeLa Cells) | 7.8 |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of similar compounds, researchers found that derivatives with a tetrazole moiety demonstrated significant cytotoxicity against HeLa cells with IC50 values ranging from 5 to 10 µM. The study highlighted the importance of substituents on the phenyl and pyridine rings in enhancing activity.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of tetrazole-containing compounds. The results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, suggesting their utility in managing chronic inflammatory conditions.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Pharmacological Potential : The compound was noted for its ability to modulate signaling pathways involved in cancer progression and inflammation.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are warranted to fully elucidate long-term effects.
- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and biological activity, emphasizing the role of specific functional groups in enhancing efficacy.
Scientific Research Applications
Physical Properties
The physical properties such as density, boiling point, and melting point are not well-documented in available literature. Further studies are needed to characterize these properties comprehensively.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the inhibition of specific signaling pathways related to cell proliferation and survival .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. Studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This could be particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the pyridine ring followed by functionalization with methoxy and thio groups.
Table: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Methoxyphenyl compound | Intermediate A |
| 2 | Cyclization | 1-Methyl tetrazole | Pyridine derivative |
| 3 | Acetylation | Acetic anhydride | Final product |
Case Study 1: Anticancer Activity
A study published in 2023 examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers treated neuronal cell cultures with the compound under oxidative stress conditions. The findings demonstrated a significant reduction in cell death and inflammation markers, suggesting its potential application in neurodegenerative disease therapies .
Comparison with Similar Compounds
Structural Analogues and Modifications
Key Structural Features and Derivatives:
Structural Insights:
- Tetrazole vs. Thiazole/Triazole: The tetrazole-thio group in the target compound and 4c may improve metabolic stability and hydrogen-bonding capacity compared to thiazole or triazole derivatives .
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to fluorophenyl () or simple phenyl groups ().
Pharmacological and Bioactivity Comparisons
Anticancer Activity:
- Compound 4c (): Exhibited selective cytotoxicity against A549 cells (IC50 = 23.30 µM) with >1000 µM IC50 in non-cancerous NIH/3T3 cells. Apoptosis induction was noted but lower than cisplatin .
- Target Compound: The pyridinone core may modulate kinase inhibition (e.g., CDK or PI3K targets) compared to thiazole-based 4c, though direct data is lacking.
Antimicrobial and Antioxidant Activity:
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:
- Step 1 : Reacting a chloroacetylated intermediate with a substituted phenol derivative in dimethylformamide (DMF) using potassium carbonate as a base.
- Step 2 : Monitoring reaction progression via thin-layer chromatography (TLC).
- Step 3 : Isolating the product by precipitation in water, followed by recrystallization from ethanol or acetone for purification .
- Key reagents : DMF as a solvent, K₂CO₃ as a base, and chloroacetyl chloride for acetylation.
Q. How is the compound characterized using spectroscopic methods?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretching at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbon backbone .
- Mass spectrometry : Confirms molecular weight (e.g., observed [M+1]⁺ peaks) and fragmentation patterns .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios .
Advanced Research Questions
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?
Discrepancies may arise from incomplete purification or hygroscopic impurities. Mitigation strategies include:
- Repeated recrystallization using polar aprotic solvents (e.g., DMF-water mixtures).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Thermogravimetric analysis (TGA) to detect moisture or solvent retention .
Q. What strategies improve reaction yields during synthesis?
- Optimizing stoichiometry : Excess chloroacetyl chloride (1.5–2.0 eq.) ensures complete acetylation .
- Temperature control : Maintaining room temperature prevents side reactions (e.g., over-oxidation).
- Catalyst screening : Transition metals (e.g., CuI) may accelerate coupling reactions in inert atmospheres .
Q. How is the compound evaluated for enzyme inhibition activity?
Q. How are structural analogs designed for structure-activity relationship (SAR) studies?
- Substituent variation : Modifying methoxy groups, tetrazole rings, or acetamide side chains to assess steric/electronic effects .
- Bioisosteric replacement : Replacing the tetrazole ring with triazoles or oxadiazoles to enhance metabolic stability .
- Molecular docking : Predicting binding affinities to target enzymes (e.g., COX-2) using software like AutoDock Vina .
Q. How can spectral data inconsistencies (e.g., overlapping NMR peaks) be resolved?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
- Deuterated solvent screening : Switching from CDCl₃ to DMSO-d₆ may improve peak resolution for polar protons .
- Dynamic NMR (DNMR) : Analyzes conformational exchange in cases of hindered rotation (e.g., around acetamide bonds) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : Assess binding stability in enzyme active sites (e.g., COX-2) over 100-ns trajectories .
- Quantum mechanical (QM) calculations : DFT studies (B3LYP/6-31G*) optimize geometry and electronic properties for SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
